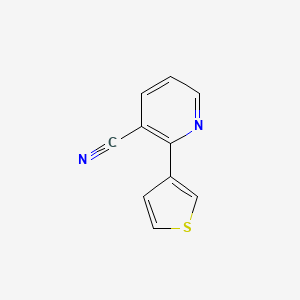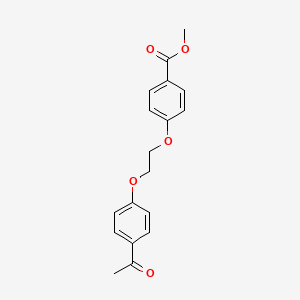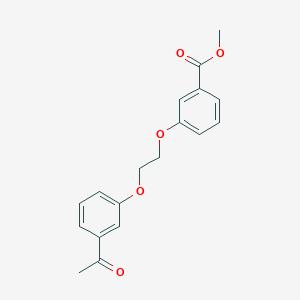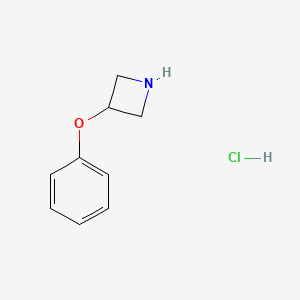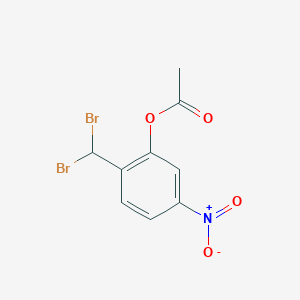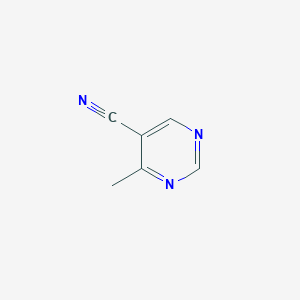
4-Methylpyrimidine-5-carbonitrile
Vue d'ensemble
Description
4-Methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol. It is a type of pyrimidine derivative .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methylpyrimidine-5-carbonitrile, often involves reactions with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone . For example, the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile by the action of Raney nickel in an acidic medium yielded 4-amino-2-methylpyrimidine-5-carbaldehyde .Molecular Structure Analysis
The molecular structure of 4-Methylpyrimidine-5-carbonitrile can be determined using techniques such as X-ray crystallography, which has long been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
Pyrimidine derivatives, including 4-Methylpyrimidine-5-carbonitrile, have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . They have also been used as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .It is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Anticancer Agent Development
4-Methylpyrimidine-5-carbonitrile: derivatives have been explored as potential anticancer agents. These compounds are designed to mimic ATP and act as tyrosine kinase inhibitors, targeting the epidermal growth factor receptor (EGFR) . They have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells . The derivatives exhibit antiproliferative activity and can induce apoptosis, making them promising candidates for cancer therapy development.
Antimicrobial Applications
Research has indicated that pyrimidinone-5-carbonitrile derivatives, which include 4-Methylpyrimidine-5-carbonitrile , possess antimicrobial properties . These compounds have been synthesized and tested for their effectiveness against bacterial and fungal strains. Their potential as antimicrobial agents adds to the versatility of their applications in medical science.
Pharmaceutical Drug Design
In pharmaceuticals, 4-Methylpyrimidine-5-carbonitrile and its derivatives are being evaluated for their drug-likeness properties through in silico ADMET studies . These studies help in understanding the absorption, distribution, metabolism, excretion, and toxicity of these compounds, which is crucial for drug development.
Material Science
The compound’s role in material science is linked to its structural properties and potential use in creating new materials with specific functions . Its molecular structure can be utilized in simulations and modeling to predict interactions and properties of new materials.
Environmental Science
While direct applications in environmental science are not explicitly reported, the compound’s derivatives’ impact on biological systems suggests potential environmental implications. Understanding its behavior and effects can contribute to environmental risk assessments and pollution studies .
Agricultural Research
In agricultural research, the focus is often on the development of compounds that can serve as pesticides or soil conditioners. While there is no direct evidence of 4-Methylpyrimidine-5-carbonitrile being used in this field, its chemical properties could be harnessed to develop new agricultural chemicals that enhance crop protection and yield .
Safety And Hazards
Orientations Futures
Future research on 4-Methylpyrimidine-5-carbonitrile could focus on its potential as a therapeutic candidate, given its promising properties such as strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties . Further studies could also explore its potential as an ATP mimicking tyrosine kinase inhibitor of the EGFR .
Propriétés
IUPAC Name |
4-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDANNCYCRMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595853 | |
| Record name | 4-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-5-carbonitrile | |
CAS RN |
1150633-16-1 | |
| Record name | 4-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding 4-Methylpyrimidine-5-carbonitrile?
A1: The research paper primarily investigates the use of 4-Methylpyrimidine-5-carbonitrile as a starting material in chemical synthesis. Specifically, it explores the cyclization reactions of this compound with various one-carbon donors. [] This type of reaction is valuable for creating more complex heterocyclic compounds, which are frequently encountered in pharmaceuticals and other bioactive molecules.
Q2: Does the paper provide details about the specific applications or biological activity of the synthesized compounds?
A2: While the paper highlights the synthetic methodology using 4-Methylpyrimidine-5-carbonitrile as a building block, it primarily focuses on the chemical transformations and reaction conditions. [] It does not delve into the biological activity or potential applications of the synthesized compounds. Further research would be needed to explore those aspects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




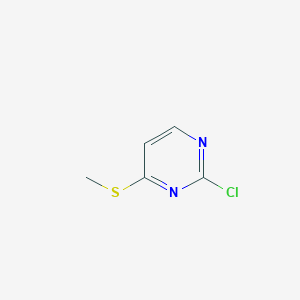
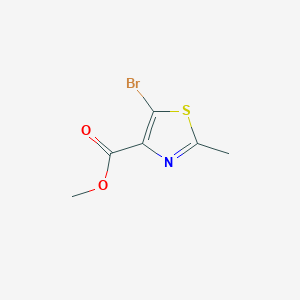


![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)
